4-Bromo-2-ethylthiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

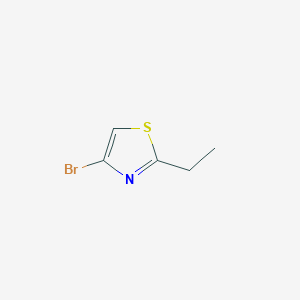

4-Bromo-2-ethylthiazole is a heterocyclic organic compound with the molecular formula C5H6BrNS. It consists of a thiazole ring substituted with a bromine atom at the fourth position and an ethyl group at the second position. Thiazole rings are known for their aromaticity and the presence of both sulfur and nitrogen atoms, which contribute to their unique chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-ethylthiazole typically involves the bromination of 2-ethylthiazole. This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective substitution at the fourth position. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Bromo-2-ethylthiazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the thiazole ring using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar solvents like dimethylformamide.

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetic acid.

Reduction: Lithium aluminum hydride in ether or tetrahydrofuran.

Major Products:

Substitution: Formation of 2-ethylthiazole derivatives with various substituents at the fourth position.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of 2-ethylthiazole or other reduced derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Synthesis of Derivatives: 4-Bromo-2-ethylthiazole serves as an important intermediate for synthesizing more complex thiazole derivatives and other heterocyclic compounds. Its structural uniqueness allows for selective modifications that enhance the properties of the resulting compounds.

Biology

- Antimicrobial Activity: Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results in inhibiting growth, which positions it as a candidate for developing new antimicrobial agents.

- Anticancer Properties: Studies have explored its potential as an anticancer agent. Thiazole derivatives, including this compound, have been shown to inhibit cancer cell proliferation in vitro, suggesting mechanisms that warrant further investigation into their efficacy in cancer treatment .

Medicine

- Pharmaceutical Development: The compound is being investigated as a building block for pharmaceuticals targeting various diseases. Its ability to interact with biological targets makes it valuable in drug design, particularly for developing inhibitors of specific enzymes involved in disease processes .

- Potential Antiviral Activity: Recent studies have suggested that thiazole derivatives can act as inhibitors of viral proteases, including those associated with SARS-CoV-2. This highlights the potential of this compound in antiviral drug development .

Industry

- Agrochemicals Production: The compound is utilized in the synthesis of agrochemicals, including pesticides and herbicides, due to its biological activity against pests and pathogens .

- Dyes and Other Chemicals: Its unique chemical properties make it suitable for use in the production of dyes and other industrial chemicals, expanding its applicability beyond pharmaceuticals.

Data Table: Summary of Biological Activities

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Thiazole ring with bromine and ethyl group | Antimicrobial, anticancer |

| 2-Ethylthiazole | Thiazole ring without bromine | Antimicrobial |

| 4-Bromo-2-methylthiazole | Methyl group instead of ethyl | Varies; less active than parent |

| Thiazole | Parent compound | Baseline for reactivity comparison |

Case Studies

- Antimicrobial Efficacy Study : In a study published in MDPI, researchers evaluated the antimicrobial activity of various thiazole derivatives, including this compound. The compound demonstrated significant inhibition against Gram-positive bacteria, indicating its potential as a lead compound for antibiotic development .

- Anticancer Research : A recent investigation published in Papers SSRN focused on the synthesis of thiazole derivatives for anticancer applications. The study found that modifications to the thiazole structure could enhance cytotoxicity against cancer cell lines, suggesting that this compound could be a valuable scaffold for further drug development efforts .

- Antiviral Activity Assessment : Research highlighted in NCBI explored thiazole-based compounds as SARS-CoV-2 protease inhibitors. The findings indicated that certain structural modifications could significantly enhance antiviral activity, positioning compounds like this compound as candidates for further exploration in antiviral therapies .

Wirkmechanismus

The mechanism of action of 4-Bromo-2-ethylthiazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering biochemical pathways. The presence of the bromine atom and the thiazole ring can influence its binding affinity and specificity towards molecular targets. For example, it may inhibit certain enzymes or modulate receptor activity, leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

2-Ethylthiazole: Lacks the bromine atom, resulting in different reactivity and biological activity.

4-Bromo-2-methylthiazole: Similar structure but with a methyl group instead of an ethyl group, affecting its chemical properties and applications.

Thiazole: The parent compound without any substituents, used as a reference for understanding the effects of substitutions

Uniqueness: 4-Bromo-2-ethylthiazole is unique due to the presence of both the bromine atom and the ethyl group, which confer specific chemical reactivity and potential biological activities. Its structure allows for selective modifications, making it a valuable intermediate in synthetic chemistry and pharmaceutical research .

Biologische Aktivität

4-Bromo-2-ethylthiazole is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores the compound's biological activity, synthesis, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure and Properties

This compound has the molecular formula C5H6BrNS. The presence of the bromine atom and the ethyl group in its structure contributes to its unique chemical reactivity and biological properties. The thiazole ring is a five-membered heteroaromatic structure known for its diverse pharmacological activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for several derivatives were reported to be as low as 1.56 μg/mL, demonstrating potent activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it may inhibit tubulin polymerization, a crucial mechanism for cancer cell proliferation. In vitro assays have shown that this compound exhibits cytotoxic effects on various cancer cell lines, with IC50 values in the micromolar range. For instance, related thiazole compounds demonstrated IC50 values as low as 0.62 μM against human colon cancer cells (HCT116) .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Tubulin Inhibition : The compound potentially disrupts microtubule dynamics by inhibiting tubulin polymerization, thereby affecting cell division and inducing apoptosis in cancer cells .

- Antimicrobial Mechanisms : The exact mechanisms by which this compound exerts its antimicrobial effects are still under investigation, but it is believed to interfere with bacterial cell wall synthesis or function .

Synthesis of this compound

The synthesis of this compound involves several steps, typically starting from simpler thiazole derivatives. Common methods include:

- Bromination : Introduction of the bromine atom at the 4-position of the thiazole ring.

- Ethyl Substitution : The ethyl group is introduced through alkylation reactions involving appropriate precursors.

These synthetic pathways allow for the modification of the thiazole scaffold to enhance biological activity .

Case Studies and Research Findings

Several studies have documented the biological activities of thiazole derivatives, including this compound:

Eigenschaften

IUPAC Name |

4-bromo-2-ethyl-1,3-thiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrNS/c1-2-5-7-4(6)3-8-5/h3H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGOTVBQVKYAZSV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=CS1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrNS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.